4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide
Description
4-Methyl-N-[2-(4-methylphenoxy)ethyl]benzamide (Chemical formula: C₁₇H₁₉NO₂; molecular weight: 269.34 g/mol; ChemSpider ID: 1661927) is a substituted benzamide derivative characterized by a benzamide core linked to a 2-(4-methylphenoxy)ethyl group . The compound’s structure includes a 4-methylphenyl ring attached via an ether linkage to an ethylamine chain, which is further connected to a 4-methylbenzamide moiety. Its physicochemical properties, such as a monoisotopic mass of 269.141579 Da, suggest moderate hydrophobicity, making it suitable for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)17(19)18-11-12-20-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYMTQHXUFOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367053 | |
| Record name | 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5925-90-6 | |
| Record name | 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The presence of a 4-methylphenoxyethyl group in the target compound distinguishes it from halogenated (e.g., bromo, chloro) or nitro-substituted analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide . These substituents influence electronic properties and steric bulk, affecting binding affinity in biological systems.
- Conformational Flexibility : The dihedral angle between aromatic rings varies significantly. For example, 2-chloro-N-(4-methoxyphenyl)benzamide exhibits a near-orthogonal arrangement (79.20°) , whereas 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide has a smaller angle (31.63°) due to the piperidine ring’s chair conformation .
- Hydrogen Bonding: The target compound lacks the extensive hydrogen-bonding networks seen in hydrated derivatives like 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, where water molecules mediate O–H⋯O and N–H⋯O interactions .
Pharmacological and Functional Comparisons
Sigma Receptor Targeting
Benzamides such as [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) exhibit high affinity for sigma receptors (Kd = 5.80 nM), enabling diagnostic imaging of prostate tumors . In contrast, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide lacks the iodinated or piperidinyl groups critical for sigma receptor binding, suggesting divergent biological targets.
Gastrokinetic Activity
AS-4370, a morpholine-containing benzamide, enhances gastric emptying via serotonin receptor modulation, with potency exceeding metoclopramide . The target compound’s 4-methylphenoxyethyl group may limit similar activity due to reduced interaction with gastrointestinal receptors.
Radical Detection and Stability
Metoclopramide derivatives (e.g., 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide) generate hydroxyl radicals detectable via ESR spin-trapping . The stability of this compound under γ-irradiation remains unstudied, but its lack of electron-withdrawing groups (e.g., nitro, chloro) likely reduces radical formation.
Biological Activity
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a benzamide structure substituted with a methyl group and a 4-methylphenoxyethyl group. Its chemical formula is CHNO, and it possesses properties that allow it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It has been investigated for its potential to modulate the activity of specific enzymes and receptors, which may lead to anti-inflammatory and analgesic effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting its potential use in treating inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate that it may also possess analgesic effects, making it a candidate for pain management therapies.
Potential Therapeutic Applications
The compound has been explored for several therapeutic applications:
- Metabolic Syndrome : Due to its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), it may be beneficial in managing conditions related to metabolic syndrome, including obesity and type 2 diabetes .
- Cardiovascular Diseases : Its role in modulating lipid and carbohydrate metabolism positions it as a potential therapeutic agent for cardiovascular diseases .
Synthesis and Evaluation
Research has synthesized various analogs of this compound, evaluating their biological activities through in vitro assays. For example, studies have reported that certain derivatives exhibit significant anti-pathogenic activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Comparative Activity Table
The following table summarizes the biological activities observed for different derivatives related to this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
